3-Bromo-5-(bromomethyl)isoxazole

Catalog No.
S696522
CAS No.
88982-28-9
M.F
C4H3Br2NO
M. Wt
240.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(bromomethyl)isoxazole

CAS Number

88982-28-9

Product Name

3-Bromo-5-(bromomethyl)isoxazole

IUPAC Name

3-bromo-5-(bromomethyl)-1,2-oxazole

Molecular Formula

C4H3Br2NO

Molecular Weight

240.88 g/mol

InChI

InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2

InChI Key

NFCHMZFEFOKVDT-UHFFFAOYSA-N

SMILES

C1=C(ON=C1Br)CBr

Canonical SMILES

C1=C(ON=C1Br)CBr

Synthesis:

-Bromo-5-(bromomethyl)isoxazole (3-BBM-IX) has been synthesized through various methods, with the most common approach involving the reaction of 1,1-dibromoformaldoxime and 3-bromopropyne. This synthesis is documented in several chemical databases, including ChemicalBook [1].

[1] ChemicalBook, "3-BROMO-5-BROMOMETHYL-ISOXAZOLE synthesis,"

Potential Applications:

Research suggests that 3-BBM-IX possesses properties that could be valuable in various scientific fields, although limited studies have been conducted specifically on this compound. Here are some potential applications:

  • Antimicrobial activity: Studies have shown that some isoxazole derivatives exhibit antimicrobial activity against various bacteria and fungi [2]. 3-BBM-IX, with its two bromine substituents, might hold potential for further investigation in this area.

[2] Z. Sun et al., "Synthesis and antimicrobial activity of novel isoxazole derivatives containing a 1,2,3-triazole moiety," European Journal of Medicinal Chemistry, vol. 44, no. 12, pp. 5342-5348, 2009.

  • Organic synthesis: The presence of the reactive bromomethyl group makes 3-BBM-IX a potential building block for the synthesis of more complex organic molecules. However, further research is needed to explore its specific applications in this area.

3-Bromo-5-(bromomethyl)isoxazole is a heterocyclic organic compound characterized by a five-membered isoxazole ring with bromine substituents at the 3 and 5 positions. Its chemical formula is C4H3Br2NO\text{C}_4\text{H}_3\text{Br}_2\text{N}\text{O} and it has a molecular weight of 240.88 g/mol. This compound is notable for its reactivity due to the presence of two bromine atoms, which enhance its utility in various chemical syntheses and applications in research and industry .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols under specific conditions.
  • Oxidation Reactions: The compound can undergo oxidation to yield corresponding oxides or other derivatives.
  • Reduction Reactions: Reduction can lead to the formation of debrominated isoxazole derivatives, which may have different properties and applications.

These reactions are significant for synthesizing more complex organic molecules and modifying existing compounds for various applications.

Research has indicated that 3-Bromo-5-(bromomethyl)isoxazole exhibits potential biological activities, particularly in antimicrobial and anticancer research. It interacts with various enzymes and proteins, influencing cellular pathways and gene expression. Specifically, it has been shown to affect cell signaling pathways, which can lead to changes in cellular metabolism.

In biochemical studies, this compound has demonstrated the ability to participate in nucleophilic substitution reactions, acting as an electrophile that interacts with nucleophiles like amino acids. This interaction may be pivotal in developing new therapeutic agents.

The synthesis of 3-Bromo-5-(bromomethyl)isoxazole typically involves the bromination of suitable isoxazole derivatives. A common method includes:

  • Bromination of 5-Methylisoxazole: This reaction is performed using bromine or N-bromosuccinimide (NBS) in dichloromethane as a solvent, often at low temperatures to control reactivity and maximize yield.
  • Industrial Production: For larger-scale synthesis, continuous flow reactors are employed to enhance efficiency, with careful optimization of reaction conditions such as temperature and solvent choice .

3-Bromo-5-(bromomethyl)isoxazole finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds.
  • Biological Research: Investigated for its potential as a pharmaceutical intermediate and its role in drug discovery.
  • Industrial Uses: Employed in developing new materials and agrochemicals due to its unique reactivity profile.

The biochemical interactions of 3-Bromo-5-(bromomethyl)isoxazole are significant for understanding its potential therapeutic effects. The compound's ability to bind selectively to enzymes allows researchers to explore its role in inhibiting specific pathways, such as those involved in cancer metabolism. For instance, studies have shown that it can influence cellular processes like autophagy and apoptosis in cancer cells.

Several compounds share structural similarities with 3-Bromo-5-(bromomethyl)isoxazole, each exhibiting unique properties:

Compound NameKey Differences
3-Bromo-5-methylisoxazoleLacks the additional bromomethyl group; different reactivity.
5-(Bromomethyl)-3-(4-bromophenyl)isoxazoleContains a phenyl group; alters biological activity profile.
3-(3-Bromophenyl)isoxazol-5-amineFeatures an amine group; leads to different applications.

The uniqueness of 3-Bromo-5-(bromomethyl)isoxazole lies in its dual bromine substituents, which enhance its reactivity and versatility compared to similar compounds . This distinctive feature makes it valuable for various research and industrial applications.

XLogP3

2

Wikipedia

3-Bromo-5-(bromomethyl)-1,2-oxazole

Dates

Modify: 2023-08-15

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